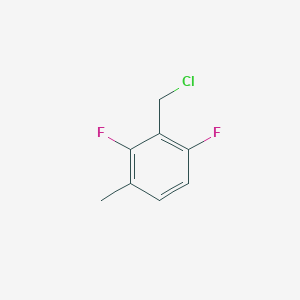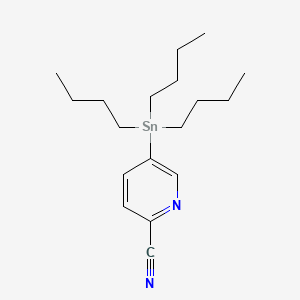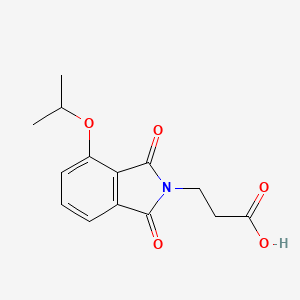![molecular formula C13H17F3N2O2 B1444781 tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate CAS No. 693249-72-8](/img/structure/B1444781.png)
tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate
Overview
Description
“tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate” is a chemical compound with the CAS Number: 693249-72-8 . It has a molecular weight of 290.29 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds involves the use of Boc anhydride (0.8mmol) and ethanol (3.5mL). The reaction mixture is cooled in an ice bath, and then a 70% aqueous solution of ammonia (0.6 mL) is slowly added. The mixture is stirred at about 0°C for 1 hour, then transferred to room temperature and stirred for 18 hours .Molecular Structure Analysis
The IUPAC name of the compound is “tert-butyl (3-amino-5-(trifluoromethyl)benzyl)carbamate” and its Inchi Code is "1S/C13H17F3N2O2/c1-12(2,3)20-11(19)18-7-8-4-9(13(14,15)16)6-10(17)5-8/h4-6H,7,17H2,1-3H3,(H,18,19)" .Chemical Reactions Analysis
The compound has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Scientific Research Applications
Decomposition of Methyl Tert-Butyl Ether (MTBE) in Cold Plasma Reactors
A study by Hsieh et al. (2011) reviewed the decomposition of air toxics like MTBE using radio frequency (RF) plasma reactors. The study found that applying RF plasma for the decomposition of MTBE while adding hydrogen is an alternative method for decomposing and converting MTBE into various compounds like CH4, C2H4, C2H2, iso-butane, and iso-butene. The decomposition efficiency and conversion into these compounds increased with input power and decreased as the H2/MTBE ratio and the MTBE influent concentration in the plasma environment increased (Hsieh et al., 2011).
Environmental Occurrence, Fate, and Human Exposure
Synthetic Phenolic Antioxidants (SPAs) - Environmental Concerns
Liu and Mabury (2020) discussed the environmental occurrence, human exposure, and toxicity of Synthetic Phenolic Antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP). These compounds, including their transformation products, have been detected in various environmental matrices and in humans (fat tissues, serum, urine, breast milk, and fingernails). The study suggests that some SPAs may cause hepatic toxicity, endocrine disruption, or even carcinogenic effects. Future studies were recommended to focus on novel SPAs with low toxicity and low migration ability to decrease potential environmental pollution (Liu & Mabury, 2020).
Biodegradation and Bioremediation
Review of MTBE Biodegradation and Bioremediation
Fiorenza and Rifai (2003) reviewed conclusive evidence of MTBE biotransformation and complete mineralization under aerobic conditions in environmental samples and enrichment cultures, along with increasing evidence of MTBE biotransformation under anaerobic conditions. The study highlighted that despite historical concerns about the biodegradability of MTBE, several biological methods can now be used for MTBE remediation. These include adding air or oxygen, or by adding microorganisms and air or oxygen, as well as using bioreactors for significant removal of MTBE from contaminated influent (Fiorenza & Rifai, 2003).
Mechanism of Action
Target of Action
Tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate is known to inhibit tumor growth and metastasis by acting on specific receptors on cancer cells
Mode of Action
The compound interacts with its targets, likely through a key hydrogen bonding interaction with the protein . This interaction results in the inhibition of tumor growth and metastasis .
Biochemical Pathways
Given its role in inhibiting tumor growth and metastasis, it can be inferred that it likely affects pathways related to cell proliferation and migration .
Pharmacokinetics
As an inhaled drug candidate for the treatment of non-small cell lung cancer , it can be inferred that the compound has suitable absorption and distribution properties to reach the lungs and exert its effects.
Result of Action
The primary result of the action of this compound is the inhibition of tumor growth and metastasis . This suggests that the compound has significant molecular and cellular effects, likely involving the disruption of cell proliferation and migration pathways.
Action Environment
As an inhaled drug candidate, factors such as the patient’s respiratory function and the presence of other substances in the inhaled air could potentially influence the compound’s action and efficacy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[[3-amino-5-(trifluoromethyl)phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2/c1-12(2,3)20-11(19)18-7-8-4-9(13(14,15)16)6-10(17)5-8/h4-6H,7,17H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVMQUIBGJIBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
693249-72-8 | |
| Record name | tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B1444709.png)

![6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B1444714.png)




